4-chloro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H17ClFN5O2 and its molecular weight is 425.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-chloro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anti-inflammatory properties and potential applications in medicinal chemistry.
Synthesis and Structural Characterization
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step processes that include the formation of the pyrazole ring followed by functionalization to introduce various substituents. The compound features a 4-chloro substituent and a 3-fluorobenzyl moiety, which are critical for its biological activity.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of various pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
- Inhibition of COX Enzymes : The synthesized derivatives were evaluated for their ability to inhibit COX-1 and COX-2. Notably, some derivatives exhibited IC50 values comparable to that of established anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) .
Compound | IC50 (μmol) | COX Target |
---|---|---|
4d | 0.04 ± 0.01 | COX-2 |
3b | Not effective | COX-1 |
Celecoxib | 0.04 ± 0.01 | COX-2 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of electron-withdrawing groups (like chlorine and fluorine) has been correlated with enhanced activity against COX enzymes. Docking studies suggest that these compounds interact with key residues in the active sites of COX enzymes, reinforcing their inhibitory effects .
Case Studies
Several studies have documented the biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives:
- Anti-inflammatory Activity : In a study involving carrageenan-induced paw edema in rats, several derivatives demonstrated significant anti-inflammatory effects, paralleling those observed with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The results indicated a dose-dependent reduction in inflammation .
-
Toxicity Assessment : Acute toxicity studies revealed that many derivatives had high LD50 values (>1100 mg/kg), suggesting a favorable safety profile compared to conventional NSAIDs . For example:
- Compound 7 showed an LD50 of 2457.98 mg/kg , indicating lower toxicity.
Properties
IUPAC Name |
4-chloro-N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5O2/c22-16-6-4-15(5-7-16)20(29)24-8-9-28-19-18(11-26-28)21(30)27(13-25-19)12-14-2-1-3-17(23)10-14/h1-7,10-11,13H,8-9,12H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRALQYZGBSMFFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.